

In-Depth Technical Guide: Tapderimotide Peptide and its Immunogenic Properties

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Compound of Interest

Compound Name: Tapderimotide

Cat. No.: B15136296

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Introduction

Tapderimotide is a synthetic peptide that has been investigated as a key component of the therapeutic cancer vaccine, Vx-001. This peptide is derived from human telomerase reverse transcriptase (hTERT), a protein that is overexpressed in the vast majority of cancer cells but shows limited expression in most normal somatic cells, making it an attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of the **Tapderimotide** peptide sequence, its immunogenic properties, the experimental methodologies used to characterize it, and its mechanism of action.

Tapderimotide Peptide Sequence

Tapderimotide is a 15-amino acid peptide with the following sequence^[1]:

Sequence: Arginine - Threonine - Phenylalanine - Valine - Leucine - Arginine - Valine - Arginine - Alanine - Glutamine - Aspartic Acid - Proline - Proline - Proline - Glutamic Acid

One-Letter Code: R T F V L R V R A Q D P P P E

This peptide corresponds to amino acids 691-705 of the human telomerase reverse transcriptase protein and is also referred to as TERT 572 or TERT 572Y in some literature, with the "Y" indicating a modification to enhance immunogenicity. It is classified as a T-cell antigen.

Immunogenic Properties of Tapderimotide

The primary immunogenic property of **Tapderimotide** is its ability to elicit a specific cell-mediated immune response, primarily through the activation of cytotoxic T lymphocytes (CD8+ T-cells). This has been demonstrated in multiple clinical studies of the Vx-001 vaccine.

Summary of Immunogenicity Data

The immunogenicity of **Tapderimotide**, as a component of the Vx-001 vaccine, has been assessed in several clinical trials involving patients with various cancers, including non-small cell lung cancer (NSCLC). The key findings on the induction of a specific T-cell immune response are summarized in the table below.

Clinical Trial Phase	Cancer Type	Percentage of Patients with Immune Response	Reference
Phase I/II	Various Advanced Cancers	55% after 2 vaccinations, 70% after 6 vaccinations	[2]
Phase II	Advanced NSCLC	66%	[2]
Phase IIb	Metastatic NSCLC	~29%	[3]
Pilot Study	Various Advanced Tumors	93% with specific CD8+ lymphocyte elicitation	[2]
ASCO Annual Meeting Abstract	Advanced NSCLC	100% (7 out of 7 patients tested)	[4]

These studies consistently demonstrate that **Tapderimotide** can induce a detectable, specific T-cell response in a significant portion of vaccinated patients. The immune response is often correlated with improved clinical outcomes, such as longer overall survival[\[2\]](#)[\[3\]](#).

Experimental Protocols

The immunogenicity of **Tapderimotide** has been primarily evaluated using two key experimental techniques: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

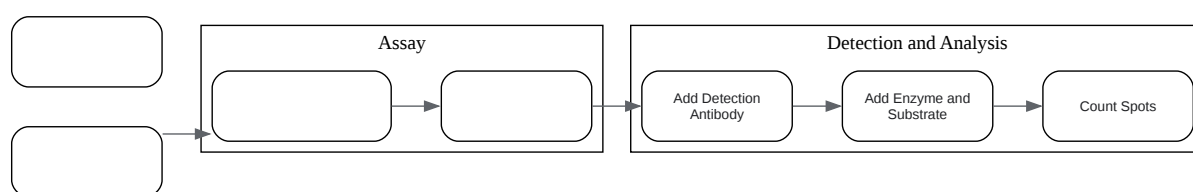
ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. In the context of **Tapderimotide**, it is used to measure the frequency of peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

Methodology:

- **Plate Preparation:** A 96-well PVDF membrane plate is pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.
- **Cell Preparation:** Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
- **Cell Stimulation:** A defined number of PBMCs (e.g., 2×10^5 cells/well) are added to the wells of the prepared ELISpot plate. The cells are stimulated with:
 - **Tapderimotide** peptide (e.g., at a final concentration of 10 μg/mL).
 - A negative control (e.g., an irrelevant peptide or media alone).
 - A positive control (e.g., phytohemagglutinin or a pool of viral peptides) to ensure cell viability and functionality.
- **Incubation:** The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane.
- **Detection:** After incubation, the cells are removed, and the plate is washed. A biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells and incubated.

- Visualization: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, followed by a substrate that produces a colored precipitate. Each spot that forms on the membrane represents a single IFN- γ -secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader. The number of **Tapderimotide**-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.



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Figure 1: Workflow of the ELISpot Assay.

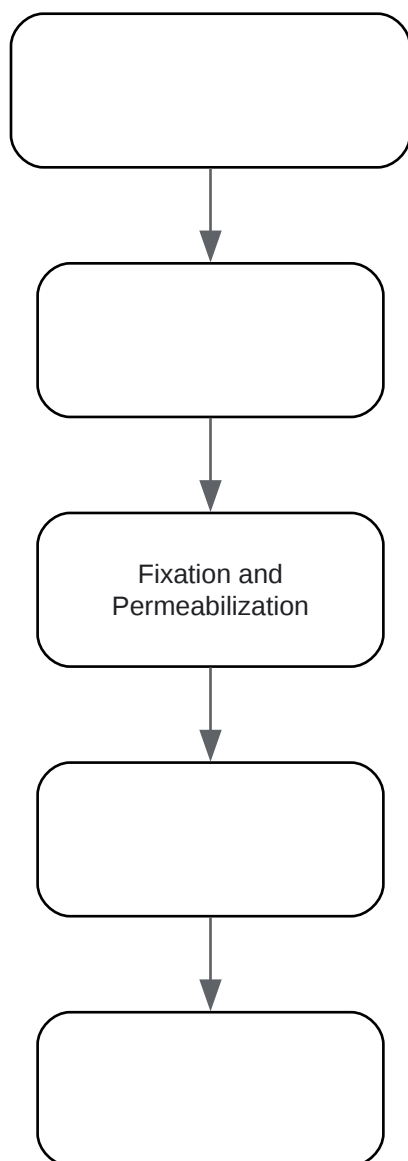
Intracellular Cytokine Staining (ICS)

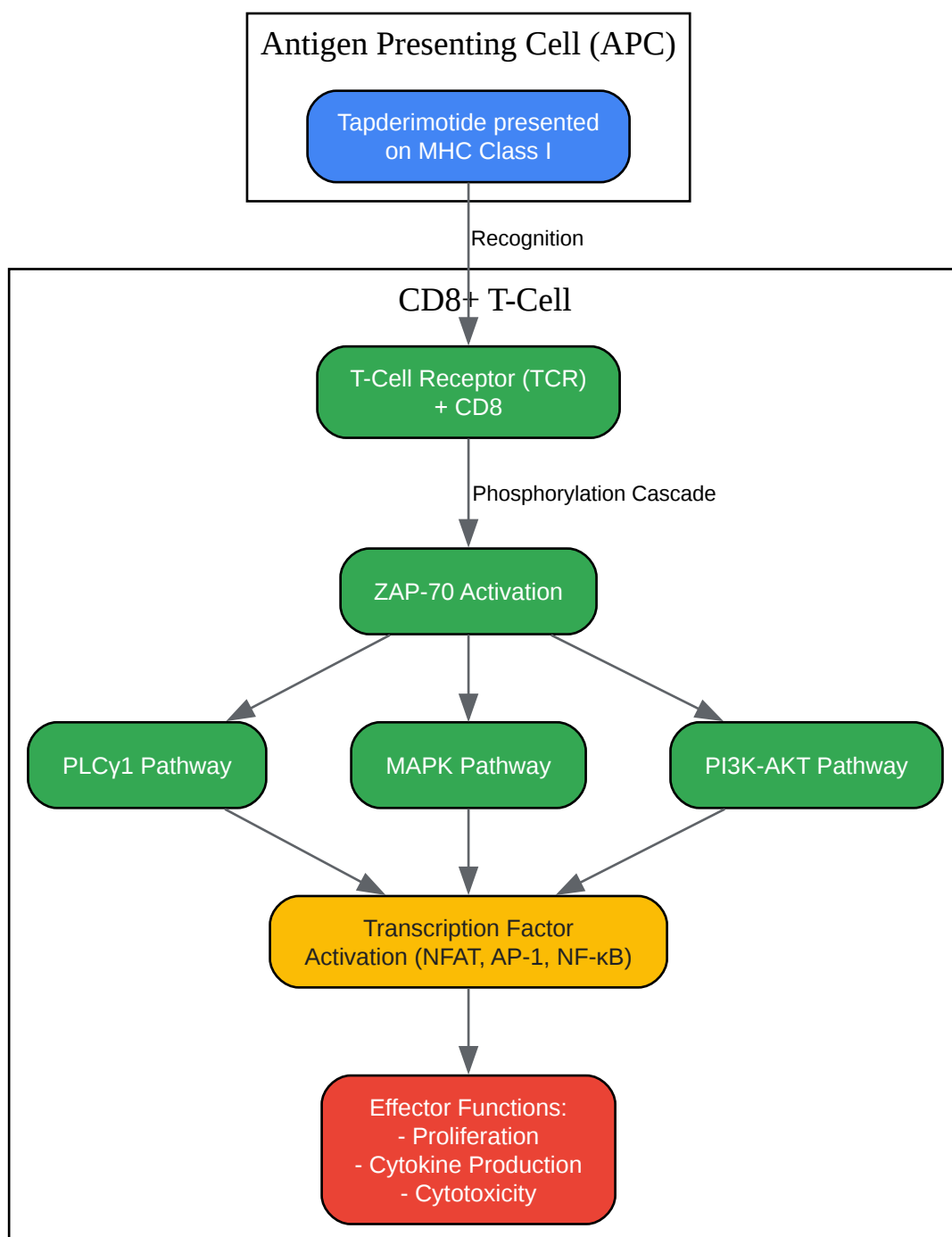
ICS is a flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and intracellular cytokines. This provides a more detailed characterization of the responding T-cell population (e.g., CD8+).

Methodology:

- Cell Stimulation: PBMCs are stimulated with **Tapderimotide**, a negative control, and a positive control in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks cytokine secretion, causing them to accumulate inside the cell.
- Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell subsets.
- Fixation and Permeabilization: The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to enter the cell.

- **Intracellular Staining:** Fluorescently labeled antibodies against intracellular cytokines, such as IFN- γ , TNF- α , and IL-2, are added to the permeabilized cells.
- **Flow Cytometry Analysis:** The stained cells are analyzed on a flow cytometer. By gating on the CD8+ T-cell population, the percentage of cells producing specific cytokines in response to **Tapderimotide** can be determined.





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